Physical and Chemical Properties of (3-(tert-Butoxy)cyclobutyl)methanamine Hydrochloride: A Technical Guide
Physical and Chemical Properties of (3-(tert-Butoxy)cyclobutyl)methanamine Hydrochloride: A Technical Guide
Executive Summary
In modern drug discovery and materials science, the strategic incorporation of strained carbocycles has emerged as a powerful tool to modulate molecular properties. (3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride (CAS: 2241129-69-9) is a highly specialized, versatile small-molecule scaffold[1]. By combining the conformational rigidity of a cyclobutane ring with the steric shielding of a tert-butoxy group and the aqueous solubility of a methanamine hydrochloride salt, this compound serves as an optimal building block for synthesizing bioavailable, metabolically stable therapeutics.
This whitepaper provides an in-depth analysis of its structural dynamics, physicochemical properties, and validated synthetic methodologies, designed for researchers and application scientists requiring rigorous, self-validating protocols.
Molecular Architecture & Structural Dynamics
The unique utility of this compound stems from the synergistic effects of its three primary structural motifs:
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The Cyclobutane Core: Unlike linear alkyl chains, the cyclobutane ring acts as a conformational restrictor. It possesses a high ring strain energy of approximately 26.3 kcal/mol and adopts a characteristic "puckered" conformation to alleviate eclipsing torsional strain[2]. This puckering restricts the spatial orientation of attached functional groups, lowering the entropic penalty upon target binding and frequently enhancing receptor affinity.
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The tert-Butoxy Ether Motif: The bulky tert-butoxy (-O-tBu) group at the C3 position serves two critical functions. First, it fills lipophilic pockets within target active sites. Second, the absence of α -protons on the tert-butyl group provides a robust steric shield that drastically reduces susceptibility to oxidative metabolism (e.g., by Cytochrome P450 enzymes), a common failure point for standard ether linkages[3].
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The Methanamine Hydrochloride Vector: The primary amine at the C1 position acts as the primary vector for downstream coupling (e.g., amide bond formation, reductive amination). Because low-molecular-weight free amines are often volatile and prone to atmospheric degradation (forming carbamates via CO₂ absorption), isolating the compound as a hydrochloride salt ensures long-term crystalline stability and high aqueous solubility.
Pharmacophoric features and SAR logic of the functionalized cyclobutane core.
Physicochemical Profile
Quantitative data and physical properties are summarized below to facilitate assay design and formulation strategies[4].
| Property | Value | Method / Causality |
| Chemical Name | (3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride | IUPAC standard nomenclature |
| CAS Number | 2241129-69-9 | Chemical registry identifier[5] |
| Molecular Formula | C₉H₁₉NO • HCl (C₉H₂₀ClNO) | Elemental composition |
| Molecular Weight | 193.72 g/mol | Mass calculation[6] |
| Physical State | Solid (Crystalline powder) | Stabilized by the ionic lattice of the HCl salt |
| Solubility | H₂O, DMSO, Methanol | Driven by the hydrophilic -NH₃⁺Cl⁻ headgroup |
| Ring Strain Energy | ~26.3 kcal/mol | Inherent to the cyclobutane geometry[2] |
| Storage Conditions | 4°C, desiccated | Hygroscopic nature of the hydrochloride salt |
Synthetic Pathways & Workflow
Synthesizing sterically hindered cyclobutane derivatives requires strict control over reaction conditions to prevent ring-opening or elimination side-reactions. The following protocol outlines a self-validating synthetic route starting from commercially available 3-hydroxycyclobutanecarbonitrile.
Step-by-Step Methodology
Step 1: tert-Butylation of the Hydroxyl Group
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Action: Dissolve 3-hydroxycyclobutanecarbonitrile in anhydrous dichloromethane (DCM) and cool to -78°C. Add a catalytic amount of trifluoromethanesulfonic acid (TfOH), followed by the condensation of isobutylene gas into the sealed reaction vessel. Stir and slowly warm to room temperature.
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Causality: Attempting a standard Williamson ether synthesis with a tert-butyl halide will fail due to the massive steric hindrance, which heavily favors E2 elimination over SN2 substitution. Using acid-catalyzed addition of the alcohol to the isobutylene carbocation bypasses this limitation, ensuring high yields of the ether.
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Self-Validation (IPC): Monitor the reaction via FTIR or TLC. The complete disappearance of the broad O-H stretch (~3300 cm⁻¹) validates the successful protection of the alcohol.
Step 2: Reduction of the Nitrile to the Primary Amine
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Action: Dissolve the intermediate 3-(tert-butoxy)cyclobutanecarbonitrile in anhydrous tetrahydrofuran (THF). Add this solution dropwise to a suspension of Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C. Reflux for 4 hours, then perform a highly controlled Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).
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Causality: Nitriles require aggressive hydride sources for complete reduction. LiAlH₄ ensures the rapid formation of the primary amine while preventing the formation of secondary amine dimers, a common byproduct when using catalytic hydrogenation without excess ammonia.
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Self-Validation (IPC): Analyze the crude organic extract via LC-MS. The presence of the [M+H]⁺ peak at m/z 158 confirms the formation of the free amine base.
Step 3: Hydrochloride Salt Formation
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Action: Dissolve the crude free amine in anhydrous diethyl ether. While stirring vigorously at 0°C, add 2.0 M HCl in dioxane dropwise until precipitation ceases. Filter the resulting solid, wash with cold ether, and dry under a high vacuum.
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Causality: The free amine (MW ~157 g/mol ) is semi-volatile and highly susceptible to oxidation. Trapping it as the hydrochloride salt yields a thermodynamically stable, highly crystalline powder that is easily handled and stored.
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Self-Validation (IPC): Confirm salt formation via ¹H-NMR in D₂O. The downfield shift of the -CH₂- protons adjacent to the amine (relative to the free base) confirms successful protonation.
Synthetic workflow for (3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride.
Analytical Characterization Protocols
To ensure the trustworthiness of the synthesized or procured batch, the following analytical validations must be performed:
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Method: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid).
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Expected Result: Since the HCl salt dissociates in solution, the mass spectrometer (in positive ESI mode) will detect the protonated free base. Look for the primary [M+H]⁺ ion at 158.1 m/z .
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Nuclear Magnetic Resonance (¹H-NMR):
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Method: Dissolve 5-10 mg of the compound in D₂O or DMSO-d6.
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Expected Result: A massive, sharp singlet integrating to 9 protons at ~1.1-1.2 ppm confirms the intact tert-butyl group. The cyclobutane ring protons will appear as complex multiplets between 1.5 and 2.5 ppm, while the methylene bridge (-CH₂-NH₃⁺) will present as a doublet around 2.8-3.0 ppm, heavily influenced by the stereochemistry (cis/trans isomerism) of the ring.
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References
- NextSDS. "[3-(tert-butoxy)cyclobutyl]methanamine hydrochloride — Chemical Substance Information." NextSDS Chemical Database.
- CymitQuimica. "[3-(tert-Butoxy)cyclobutyl]methanamine hydrochloride - Product Properties." CymitQuimica Catalog.
- EvitaChem. "Screening Compounds P80145: (3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride." EvitaChem Inventory.
- National Institutes of Health (NIH). "Cyclobutanes in Small‐Molecule Drug Candidates." PubMed Central (PMC).
- National Institutes of Health (NIH). "Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist." PubMed Central (PMC).
Sources
- 1. nextsds.com [nextsds.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3-(tert-Butoxy)cyclobutyl]methanamine hydrochloride [cymitquimica.com]
- 5. nextsds.com [nextsds.com]
- 6. evitachem.com [evitachem.com]
